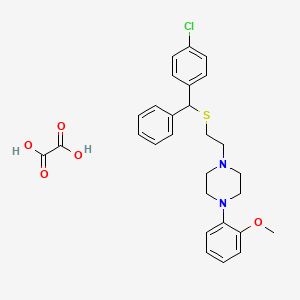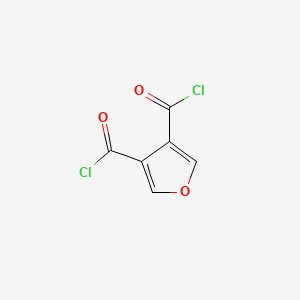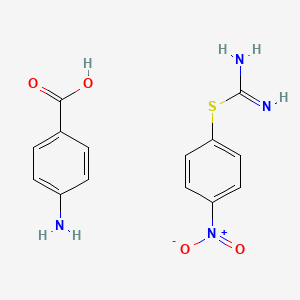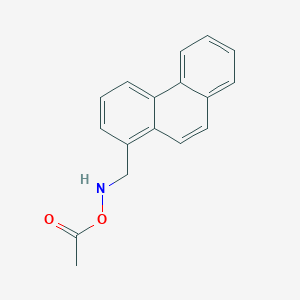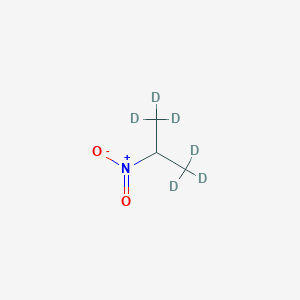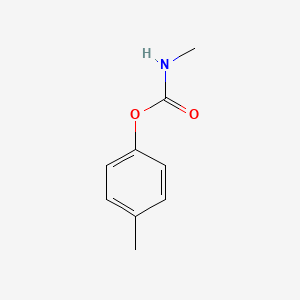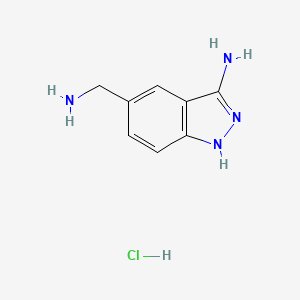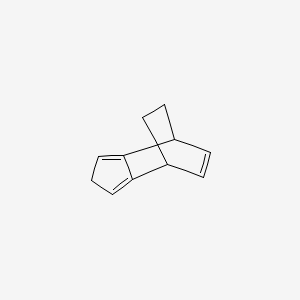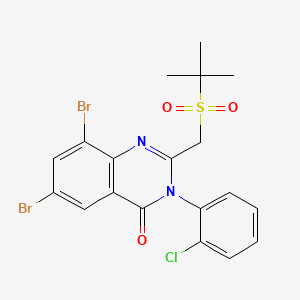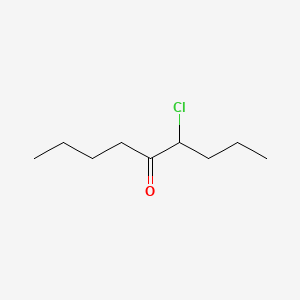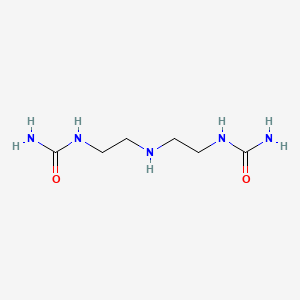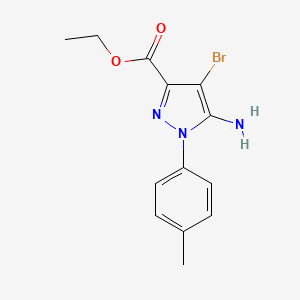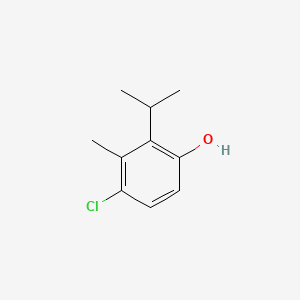
4-Chloro-2-isopropyl-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is a derivative of m-cresol, where the methyl group is substituted with an isopropyl group and a chlorine atom is attached to the aromatic ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-isopropyl-m-cresol can be synthesized through several methodsThe reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorinating agents such as sulfuryl chloride or chlorine gas. The reaction is carried out in a solvent like acetonitrile, and the product is purified through crystallization or distillation .
化学反応の分析
Types of Reactions
4-Chloro-2-isopropyl-m-cresol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cresols depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-isopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Utilized for its antiseptic properties in formulations for disinfectants and antiseptics.
Industry: Incorporated into products like paints, varnishes, and adhesives for its preservative qualities.
作用機序
The mechanism of action of 4-Chloro-2-isopropyl-m-cresol primarily involves its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death . The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated cresol with similar antiseptic properties.
Chloroxylenol: A compound with two methyl groups and a chlorine atom, used as a disinfectant.
Thymol: An isopropyl cresol with antifungal and antibacterial properties.
Uniqueness
4-Chloro-2-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and isopropyl groups enhances its antimicrobial efficacy and makes it suitable for a broader range of applications compared to other cresols .
特性
CAS番号 |
50992-43-3 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
4-chloro-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-6,12H,1-3H3 |
InChIキー |
JSOXHHYKGWBWGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C(C)C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



